An In-depth Technical Guide to 3-(2-Methoxyethoxy)piperidine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 3-(2-Methoxyethoxy)piperidine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methoxyethoxy)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable physicochemical properties such as basicity and water solubility. The introduction of a 2-methoxyethoxy side chain at the 3-position of the piperidine ring offers a unique combination of hydrophilicity and hydrogen bond accepting capabilities, making it an attractive building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 3-(2-Methoxyethoxy)piperidine, serving as a foundational resource for its application in research and development.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | PubChem |
| Molecular Weight | 159.23 g/mol | PubChem |
| CAS Number | 875333-39-4 (for free base) | - |
| Predicted XlogP | 0.1 | PubChemLite[1] |
| Predicted Hydrogen Bond Donors | 1 (amine N-H) | - |
| Predicted Hydrogen Bond Acceptors | 3 (two ether oxygens, one nitrogen) | - |
| Predicted pKa (most basic) | ~10.5 (amine nitrogen) | - |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
The hydrochloride salt of this compound, 3-(2-Methoxyethoxy)piperidine hydrochloride (CAS 1185054-32-3), has a molecular formula of C8H18ClNO2 and a molecular weight of 195.69 g/mol .[2]
Molecular Structure and Conformation
The structure of 3-(2-Methoxyethoxy)piperidine consists of a central piperidine ring substituted at the 3-position with a 2-methoxyethoxy group.
2D Structure:
Caption: 2D Chemical Structure of 3-(2-Methoxyethoxy)piperidine.
Like the parent piperidine molecule, the six-membered ring of 3-(2-Methoxyethoxy)piperidine adopts a chair conformation to minimize steric strain.[3] The substituent at the 3-position can exist in either an axial or equatorial orientation. The equatorial conformation is generally more stable for substituted piperidines to avoid unfavorable 1,3-diaxial interactions. The flexible 2-methoxyethoxy side chain can adopt numerous conformations, influencing the molecule's overall shape and interaction with biological targets.
Synthesis of 3-(2-Methoxyethoxy)piperidine
A common and logical synthetic route to 3-(2-Methoxyethoxy)piperidine involves the etherification of 3-hydroxypiperidine with a suitable 2-methoxyethoxy electrophile. A widely used method for such ether syntheses is the Williamson ether synthesis.
3.1. Proposed Synthetic Pathway
The synthesis would proceed in two main steps:
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Deprotonation of 3-hydroxypiperidine: A strong base is used to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more nucleophilic alkoxide.
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Nucleophilic substitution: The resulting alkoxide attacks an electrophilic 2-methoxyethoxy species, such as 2-methoxyethyl tosylate or a similar derivative with a good leaving group, via an SN2 reaction to form the desired ether linkage.
Caption: Proposed Williamson Ether Synthesis Workflow.
3.2. Representative Experimental Protocol
While a specific protocol for 3-(2-Methoxyethoxy)piperidine is not available, the following is a representative procedure for the synthesis of a similar piperidine ether, which can be adapted by a skilled chemist.
Objective: To synthesize 3-(2-Methoxyethoxy)piperidine from N-Boc-3-hydroxypiperidine and 2-bromo-1-methoxyethane.
Materials:
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N-Boc-3-hydroxypiperidine
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Sodium hydride (60% dispersion in mineral oil)
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2-Bromo-1-methoxyethane
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
Procedure:
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Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
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Etherification: Cool the reaction mixture back to 0 °C and add 2-bromo-1-methoxyethane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(2-methoxyethoxy)piperidine.
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Deprotection: Dissolve the purified N-Boc-3-(2-methoxyethoxy)piperidine in dichloromethane. Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
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Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-(2-Methoxyethoxy)piperidine. Further purification may be achieved by distillation or crystallization if necessary.
Rationale for Experimental Choices:
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N-Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its competing nucleophilicity during the etherification step.
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Sodium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the alcohol without competing in the substitution reaction.
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Anhydrous Conditions: Sodium hydride reacts violently with water, and the presence of water would quench the alkoxide intermediate.
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Aprotic Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction mechanism.
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TFA for Deprotection: Trifluoroacetic acid is a standard reagent for the acidic cleavage of Boc protecting groups.
Spectroscopic Characterization (Expected)
Although experimental spectra are not publicly available, the key features in ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the molecule's structure.
4.1. ¹H NMR Spectroscopy
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Piperidine Ring Protons: A complex series of multiplets would be expected in the range of δ 1.2-3.2 ppm. The proton at C3, being attached to the carbon bearing the ether linkage, would likely appear as a multiplet around δ 3.3-3.6 ppm.
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Amine Proton (N-H): A broad singlet, typically in the range of δ 1.5-4.0 ppm, which is exchangeable with D₂O.
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Methoxyethoxy Side Chain Protons:
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-OCH₃ (methoxy group): A sharp singlet at approximately δ 3.3-3.4 ppm.
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-OCH₂CH₂O- (ethylene glycol protons): Two multiplets, likely appearing as triplets if coupling is well-resolved, in the range of δ 3.5-3.8 ppm.
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4.2. ¹³C NMR Spectroscopy
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Piperidine Ring Carbons: Signals for the five piperidine carbons would be expected in the aliphatic region (δ 20-60 ppm). The carbon C3, attached to the ether oxygen, would be the most downfield of the piperidine ring carbons, likely in the range of δ 70-80 ppm.
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Methoxyethoxy Side Chain Carbons:
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-OCH₃: A signal around δ 59 ppm.
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-OCH₂CH₂O-: Two signals in the range of δ 68-72 ppm.
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4.3. Infrared (IR) Spectroscopy
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N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.
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C-H Stretch: Multiple absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
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C-O Stretch (Ether): A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.
Applications in Research and Drug Development
3-(2-Methoxyethoxy)piperidine serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[2] The piperidine moiety is a well-established pharmacophore that can interact with various biological targets and improve the aqueous solubility and oral bioavailability of drug candidates. The 2-methoxyethoxy side chain can further enhance hydrophilicity and provides additional hydrogen bond acceptors, which can be crucial for optimizing ligand-receptor interactions.
Derivatives of 3-substituted piperidines have been explored for a wide range of therapeutic applications, including as antidepressants and in the development of kinase inhibitors.[4] The specific substitution pattern of 3-(2-Methoxyethoxy)piperidine imparts distinct chemical and biological properties that may differ from other piperidine analogs, making it a useful tool for structure-activity relationship (SAR) studies.[2]
Conclusion
3-(2-Methoxyethoxy)piperidine is a synthetically accessible piperidine derivative with potential applications in drug discovery and development. While detailed experimental characterization is not widely published, its chemical properties and structure can be reliably predicted. The synthetic strategies outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. As the demand for novel chemical entities with tailored physicochemical properties continues to grow, building blocks like 3-(2-Methoxyethoxy)piperidine will remain essential tools for the medicinal chemist.
References
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PubChemLite. 3-(2-methoxyethoxy)piperidine (C8H17NO2). Available at: [Link]
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Melis, C., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Available at: [Link]
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Wikipedia. Piperidine. Available at: [Link]




